molecular formula C16H17N3OS B6946791 N-(1,3-benzothiazol-2-ylmethyl)-1-(3-methoxypyridin-4-yl)ethanamine

N-(1,3-benzothiazol-2-ylmethyl)-1-(3-methoxypyridin-4-yl)ethanamine

Cat. No.: B6946791
M. Wt: 299.4 g/mol
InChI Key: MGZZLLQZNJZTSW-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-ylmethyl)-1-(3-methoxypyridin-4-yl)ethanamine is a synthetic organic compound that features a benzothiazole moiety linked to a methoxypyridine via an ethanamine chain

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)-1-(3-methoxypyridin-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-11(12-7-8-17-9-14(12)20-2)18-10-16-19-13-5-3-4-6-15(13)21-16/h3-9,11,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZZLLQZNJZTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC=C1)OC)NCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-ylmethyl)-1-(3-methoxypyridin-4-yl)ethanamine typically involves the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with formic acid or carbon disulfide.

    Alkylation: The benzothiazole is then alkylated using a suitable alkyl halide, such as bromoethane, to introduce the ethanamine chain.

    Coupling with Methoxypyridine: The final step involves coupling the benzothiazole-ethanamine intermediate with 3-methoxypyridine, typically using a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, would be employed to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: N-oxides of the methoxypyridine moiety.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various alkylated or acylated derivatives of the ethanamine chain.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzothiazol-2-ylmethyl)-1-(3-methoxypyridin-4-yl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-ylmethyl)-1-(3-methoxypyridin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety may bind to active sites, while the methoxypyridine can enhance binding affinity and specificity. This dual interaction can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-ylmethyl)-1-(3-hydroxypyridin-4-yl)ethanamine
  • N-(1,3-benzothiazol-2-ylmethyl)-1-(3-chloropyridin-4-yl)ethanamine
  • N-(1,3-benzothiazol-2-ylmethyl)-1-(3-methylpyridin-4-yl)ethanamine

Uniqueness

Compared to similar compounds, N-(1,3-benzothiazol-2-ylmethyl)-1-(3-methoxypyridin-4-yl)ethanamine is unique due to the presence of the methoxy group on the pyridine ring. This functional group can influence the compound’s electronic properties, reactivity, and binding interactions, making it a valuable scaffold for further chemical modifications and applications.

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